molecular formula C19H23NO3 B1253266 Mandestrobin CAS No. 173662-97-0

Mandestrobin

Cat. No. B1253266
Key on ui cas rn: 173662-97-0
M. Wt: 313.4 g/mol
InChI Key: PDPWCKVFIFAQIQ-UHFFFAOYSA-N
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Patent
US06313150B1

Procedure details

A solution of methyl 2-[2-(2,5-dimethylphenoxymethyl)phenyl)-2-methoxyacetate (0.44 g, 1.40 mmol) in methanol (5 ml) was stirred at room temperature. 40% methylamine/methanol solution (0.33 g, 4.2 mmol) was added thereto. After 22 hours, the mixture was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel (n-hexane/ethyl acetate=2/1) to give the desired compound 2-[2-(2,5-dimethylphenoxymethyl)phenyl]-2-methoxy-N-methylacetamide (0.36 g, 82%) as white crystals.
Name
methyl 2-[2-(2,5-dimethylphenoxymethyl)phenyl)-2-methoxyacetate
Quantity
0.44 g
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
methylamine methanol
Quantity
0.33 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][C:3]=1[O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]([O:17][CH3:18])[C:13](OC)=[O:14].[CH3:24][NH2:25].CO>CO>[CH3:1][C:2]1[CH:22]=[CH:21][C:20]([CH3:23])=[CH:19][C:3]=1[O:4][CH2:5][C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][C:7]=1[CH:12]([O:17][CH3:18])[C:13]([NH:25][CH3:24])=[O:14] |f:1.2|

Inputs

Step One
Name
methyl 2-[2-(2,5-dimethylphenoxymethyl)phenyl)-2-methoxyacetate
Quantity
0.44 g
Type
reactant
Smiles
CC1=C(OCC2=C(C=CC=C2)C(C(=O)OC)OC)C=C(C=C1)C
Name
Quantity
5 mL
Type
solvent
Smiles
CO
Step Two
Name
methylamine methanol
Quantity
0.33 g
Type
reactant
Smiles
CN.CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
the residue was purified by column chromatography on silica gel (n-hexane/ethyl acetate=2/1)

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
CC1=C(OCC2=C(C=CC=C2)C(C(=O)NC)OC)C=C(C=C1)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.36 g
YIELD: PERCENTYIELD 82%
YIELD: CALCULATEDPERCENTYIELD 82.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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